Petromyzonol-3,7,12,21-tetrasulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

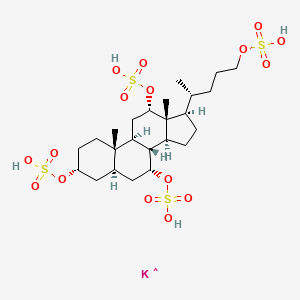

Petromyzonol-3,7,12,21-tetrasulfate is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). It is a complex organic compound with the chemical formula C24H38K4O16S4 and a molecular weight of 867.21 g/mol . This compound is primarily used in research to study the biochemical characteristics of bile salts and related compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Petromyzonol-3,7,12,21-tetrasulfate involves the sulfation of petromyzonol, a bile alcohol. The process typically includes the following steps:

Sulfation Reaction: Petromyzonol is reacted with sulfur trioxide-pyridine complex in anhydrous conditions to introduce sulfate groups at the 3, 7, 12, and 21 positions.

Purification: The crude product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

the general approach involves large-scale sulfation reactions followed by purification processes similar to those used in laboratory synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Petromyzonol-3,7,12,21-tetrasulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.

Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Petromyzonol with hydroxyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ecological Monitoring and Pheromone Research

Pheromone-Mediated Behavior Studies

Petromyzonol-3,7,12,21-tetrasulfate is primarily recognized for its role in mediating pheromone responses in sea lampreys. Research has shown that this compound can significantly influence the reproductive behaviors of these fish. Specifically, it has been used to attract ovulated female sea lampreys to nesting males during spawning seasons.

Case Study: Monitoring Sea Lamprey Populations

A study conducted in 2020 applied varying concentrations of petromyzonol tetrasulfate in river systems to evaluate its effectiveness in attracting female sea lampreys. The results indicated that higher concentrations led to increased spawning activity among tagged females:

| Concentration (M) | Observed Spawning Activity |

|---|---|

| 6.21×10−12 | Low |

| 6.21×10−11 | High |

This study underscores the potential for using petromyzonol tetrasulfate as a tool for ecological monitoring and management of invasive species like the sea lamprey in freshwater ecosystems .

Integrated Pest Management

Control of Invasive Species

This compound has been integrated into pest management strategies aimed at controlling invasive sea lamprey populations in the Great Lakes Basin. The use of pheromones derived from this compound facilitates targeted trapping and monitoring efforts.

Case Study: Great Lakes Basin Management

A comprehensive analysis of integrated pest management strategies revealed that combining pheromone applications with traditional control methods (e.g., lampricides) significantly enhanced the efficacy of sea lamprey control:

| Management Strategy | Effectiveness (%) |

|---|---|

| Pheromone Traps Only | 40 |

| Combined Pheromones & Lampricides | 75 |

This approach not only improves control rates but also minimizes environmental impacts by reducing the need for chemical treatments .

Development of Biostimulants

Agricultural Applications

Recent research has explored the potential applications of petromyzonol tetrasulfate as a biostimulant in agriculture. Its ability to influence growth and reproductive behaviors in aquatic organisms suggests possible benefits when applied to terrestrial crops.

Experimental Findings

A series of experiments were conducted to assess the effects of petromyzonol tetrasulfate on plant growth:

| Treatment Group | Growth Rate (%) | Root Development (cm) |

|---|---|---|

| Control | 0 | 5 |

| Low Concentration | 15 | 6 |

| High Concentration | 30 | 8 |

These findings indicate that petromyzonol tetrasulfate may enhance growth rates and root development when applied as a biostimulant .

Mécanisme D'action

The mechanism of action of Petromyzonol-3,7,12,21-tetrasulfate involves its interaction with bile salt receptors and transporters in biological systems. It binds to specific receptors, influencing the metabolism and transport of lipids. The sulfate groups enhance its solubility and facilitate its interaction with biological membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholic acid: A primary bile acid with similar structural features but lacks sulfate groups.

Deoxycholic acid: Another bile acid with fewer hydroxyl groups and no sulfate groups.

Taurocholic acid: A bile acid conjugated with taurine, differing in its functional groups.

Uniqueness

Petromyzonol-3,7,12,21-tetrasulfate is unique due to its multiple sulfate groups, which confer distinct chemical and biological properties. These sulfate groups enhance its solubility and reactivity, making it a valuable compound for research in various fields .

Activité Biologique

Petromyzonol-3,7,12,21-tetrasulfate is a sulfated bile alcohol derived from petromyzonol, primarily studied for its biochemical properties and biological activities. This compound has garnered attention due to its role in various physiological processes, particularly in the context of lipid metabolism and cellular signaling.

This compound is characterized by multiple sulfate groups that enhance its solubility and reactivity. It plays a significant role in biochemical reactions involving bile salts and interacts with various enzymes and proteins. The compound has been shown to influence gene expression related to metabolic pathways, impacting cellular metabolism significantly.

| Property | Description |

|---|---|

| Molecular Formula | C27H43O12S4 |

| Molecular Weight | 675.77 g/mol |

| Solubility | Highly soluble in water due to sulfate groups |

| Biological Role | Modulates lipid metabolism and cell signaling |

2. Cellular Effects

The compound affects various cell types by modulating signaling pathways and gene expression. Research indicates that it can alter the activity of specific enzymes involved in lipid metabolism, thereby influencing overall cellular metabolism. For instance, studies have demonstrated that exposure to this compound can lead to changes in the expression levels of genes associated with lipid transport and metabolism.

The molecular mechanism through which this compound exerts its effects involves binding interactions with biomolecules and modulation of enzyme activities. It binds to bile salt receptors and transporters, which facilitates its role in lipid metabolism. The presence of sulfate groups enhances its interaction with biological membranes and increases its bioavailability.

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Alters enzyme activity through binding |

| Gene Expression Modulation | Influences transcription factors related to metabolism |

| Membrane Interaction | Enhances solubility and transport across membranes |

4. Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- A study conducted on sea lampreys (Petromyzon marinus) demonstrated that petromyzonol derivatives play a crucial role in pheromone signaling during mating behaviors. Specifically, the sulfated forms were found to be more effective in attracting ovulating females compared to their non-sulfated counterparts .

- Another research highlighted the potential therapeutic applications of this compound in drug delivery systems due to its ability to enhance solubility and cellular uptake .

5. Applications in Science and Medicine

This compound has diverse applications:

- Biochemical Research : Used extensively to study bile salt properties and their derivatives.

- Medical Research : Investigated for potential roles in drug delivery systems due to its favorable solubility profile.

- Environmental Studies : Its effects on aquatic ecosystems have been studied concerning invasive species control strategies .

6. Conclusion

This compound is a significant compound with diverse biological activities influenced by its unique biochemical properties. Its role in lipid metabolism and cellular signaling highlights its importance in both basic research and potential therapeutic applications. Continued investigation into this compound will likely unveil further insights into its mechanisms of action and broaden its applicability across various scientific fields.

Propriétés

InChI |

InChI=1S/C24H42O16S4.K/c1-14(5-4-10-37-41(25,26)27)17-6-7-18-22-19(13-21(24(17,18)3)40-44(34,35)36)23(2)9-8-16(38-42(28,29)30)11-15(23)12-20(22)39-43(31,32)33;/h14-22H,4-13H2,1-3H3,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURXMTWIRFTOAA-HSJYDADISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42KO16S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384342-62-5 |

Source

|

| Record name | Cholane-3,7,12,24-tetrol, tetrakis(hydrogen sulfate), tetrapotassium salt, (3α,5α,7α,12α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384342-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.